REACTION_CXSMILES
|
O[C:2]1[C:3](O)=[C:4]([CH:13]=[CH:14][CH:15]=1)[C:5]([C:7]1[CH:12]=[CH:11]C=[CH:9][CH:8]=1)=O.C([O:22][CH3:23])(OC)OC.C(OCC)(=[O:26])C.[CH2:30]([OH:33])[CH2:31][OH:32]>>[OH:26][C:15]1[CH:2]=[CH:3][C:4]([C:5]2([C:7]3[CH:8]=[CH:9][C:23]([OH:22])=[CH:11][CH:12]=3)[O:33][CH2:30][CH2:31][O:32]2)=[CH:13][CH:14]=1
|
Name
|
Montmorillonite
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
99 g
|
Type
|
reactant
|
Smiles
|
OC=1C(=C(C(=O)C2=CC=CC=C2)C=CC1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(OC)(OC)OC
|
Name
|
|
Quantity
|
242 mL
|
Type
|
reactant
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
while distilling a produced by-product
|
Type
|
ADDITION
|
Details
|
After a lapse of 18 hours, 66 g of trimethyl orthoformate was added
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
a synthetic reaction for 48 hours
|
Duration
|
48 h
|
Type
|
FILTRATION
|
Details
|
the resulting mixture was filtered
|
Type
|
EXTRACTION
|
Details
|
extracted with a 2% aqueous solution of sodium hydrogen carbonate four times
|
Type
|
CONCENTRATION
|
Details
|
Furthermore, the reactant was concentrated
|
Type
|
CUSTOM
|
Details
|
recrystallized with dichloroethane
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C(C=C1)C1(OCCO1)C1=CC=C(C=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |